molecular formula C15H17NO2 B2754712 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid CAS No. 130016-75-0

2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid

Cat. No. B2754712
CAS RN: 130016-75-0
M. Wt: 243.30 g/mol
InChI Key: CIUPYBFUPLMRLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid”, there are related compounds that have been synthesized. For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs have been synthesized in good yields . Another compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

Scientific Research Applications

  • Molecular Recognition and Hydrogen Bonding

    • Research on a related compound, 2,2-dimethylbutynoic acid with a pyridone terminus, highlights its ability to form intermolecular hydrogen-bonded dimers. This demonstrates potential applications in molecular recognition and supramolecular chemistry due to the hydrogen bonding between amide and carboxylic acid groups (Wash et al., 1997).
  • Antimicrobial Activity

    • A study synthesized novel derivatives similar to 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid, revealing significant antimicrobial properties. These findings indicate the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).
  • Catalytic Applications in Chemical Synthesis

    • The catalytic properties of related pyrrole derivatives have been explored. For instance, a compound closely related to the one was used in the Paal-Knorr reaction, indicating the potential of this compound in facilitating chemical syntheses (Pasha et al., 2011).
  • Inhibitory Effects on Enzymes

    • Derivatives of the compound have shown inhibitory effects on enzymes like cyclo-oxygenase and 5-lipoxygenase. This suggests potential applications in drug discovery, particularly in targeting inflammatory pathways (Laufer et al., 1994).
  • Supramolecular Chemistry and Crystal Engineering

    • Compounds with structural similarities have been studied for their hydrogen-bonding capabilities in crystal engineering. This highlights the possibility of using this compound in designing new materials and molecular assemblies (Long et al., 2014).
  • Pharmacological and Bioactivity Predictions

    • Pyrrole analogues have been extensively studied for their medicinal activities, indicating that this compound may have significant applications in pharmaceutical research, especially in designing new therapeutic tools (Srikanth et al., 2020).

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-8-9-12(2)16(11)14(15(17)18)10-13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUPYBFUPLMRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130016-75-0
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
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